molecular formula C13H16FN3O6 B193516 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine CAS No. 161599-46-8

2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine

カタログ番号: B193516
CAS番号: 161599-46-8
分子量: 329.28 g/mol
InChIキー: NWJBWNIUGNXJGO-RPULLILYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2',3'-Di-O-Acetyl-5'-deoxy-5-fluorocytidine (CAS: 161599-46-8) is a critical intermediate in the synthesis of capecitabine, an oral prodrug of 5-fluorouracil (5-FU) used in colorectal, breast, and gastric cancer treatment . This compound is structurally characterized by:

  • Acetyl groups at the 2' and 3' hydroxyl positions of the ribose moiety.
  • 5'-deoxy modification, which prevents phosphorylation at the 5' position.
  • 5-fluorocytidine base, enabling metabolic conversion into 5-FU.

The acetyl groups enhance lipophilicity, improving stability and facilitating industrial-scale synthesis . Its role in capecitabine production involves sequential enzymatic hydrolysis to yield 5'-deoxy-5-fluorocytidine (dFCR), which is further metabolized to 5-FU via dFUR (5'-deoxy-5-fluorouridine) .

特性

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20)/t5-,9-,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJBWNIUGNXJGO-RPULLILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167207
Record name 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161599-46-8
Record name Cytidine, 5′-deoxy-5-fluoro-, 2′,3′-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161599-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161599468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine, 5'-deoxy-5-fluoro-, 2',3'-diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',3'-DI-O-ACETYL-5'-DEOXY-5-FLUOROCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6KTK8KQR2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

作用機序

Pharmacokinetics

The pharmacokinetics of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine are influenced by its ADME properties . The compound is soluble in methanol, suggesting it may have good absorption and distribution characteristics.

Action Environment

The action of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it should be stored at 0-10°C. Additionally, the compound’s efficacy could potentially be influenced by factors such as the tumor’s microenvironment and the patient’s overall health status.

生物活性

2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine (2',3'-di-O-Ac-5'-dFC) is a nucleoside analog that plays a significant role in cancer therapy as a precursor to capecitabine, an antineoplastic agent widely used in the treatment of colorectal and breast cancers. This compound exhibits notable biological activity, primarily through its conversion to 5-fluorouracil (5-FU), which disrupts DNA synthesis in rapidly dividing cancer cells.

  • Molecular Formula : C₁₃H₁₆FN₃O₆
  • Molecular Weight : 329.28 g/mol
  • Structure : Features acetyl groups at the 2' and 3' positions of the ribose sugar, enhancing stability and bioavailability compared to its parent nucleoside.

The biological activity of 2',3'-di-O-Ac-5'-dFC is primarily attributed to its conversion to 5-FU, which interferes with thymidine synthase, an enzyme critical for DNA replication. The incorporation of fluorine at the 5-position mimics uracil, allowing it to be integrated into RNA and disrupt normal cellular processes. This ultimately leads to apoptosis in cancer cells.

Synthesis and Conversion

The synthesis of this compound typically involves several key reactions, often utilizing trifluoromethanesulfonic acid as a catalyst. The compound is then converted enzymatically into its active form, 5-FU, which exerts cytotoxic effects on cancer cells.

Biological Activity and Efficacy

Research has demonstrated that 2',3'-di-O-Ac-5'-dFC possesses significant cytotoxic properties against various cancer cell lines. Its efficacy has been evaluated through in vitro studies, particularly against pancreatic cancer cell lines such as BxPC-3 and AsPC-1.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2',3'-di-O-Ac-5'-dFCBxPC-314 - 45
2',3'-di-O-Ac-5'-dFCAsPC-137 - 133
CapecitabineBxPC-3Similar
CapecitabineAsPC-1Similar

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is notably effective in inhibiting the proliferation of these pancreatic cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of 2',3'-di-O-Ac-5'-dFC. For instance, a study synthesized various conjugates of hydroxycinnamic acids and evaluated their antiproliferative profiles against pancreatic cancer lines. The results indicated that compounds containing 5-dFCR showed improved efficacy compared to standard treatments like 5-FU.

In another research effort, the compound's interaction with cellular enzymes involved in nucleotide metabolism was investigated. The findings revealed that upon administration, it undergoes metabolic conversion leading to significant cytotoxic effects on cancer cells.

類似化合物との比較

Structural and Metabolic Comparison

The table below summarizes key structural and metabolic differences:

Compound Name Structural Features Metabolism Pathway Toxicity Profile Key Applications References
2',3'-Di-O-Acetyl-5'-deoxy-5-fluorocytidine 2',3'-O-acetylated, 5'-deoxy, fluorocytidine Hydrolysis → dFCR → dFUR → 5-FU Low (prodrug design minimizes early toxicity) Capecitabine synthesis intermediate
5'-Deoxy-5-fluorocytidine (dFCR) No acetyl groups, 5'-deoxy, fluorocytidine Converted to dFUR by cytidine deaminase Lower toxicity than 5-fluorocytidine Capecitabine metabolite; antitumor activity
5'-Deoxy-5-fluorouridine (dFUR) 5'-deoxy, fluorouridine Converted to 5-FU by thymidine phosphorylase Moderate (intestinal toxicity reported) Direct precursor to 5-FU in tumors
2'-Deoxy-5-fluorocytidine 2'-deoxy (ribose → deoxyribose), fluorocytidine Incorporation into DNA/RNA; inhibits tumor growth Lower toxicity to human primary cells Experimental antitumor agent
Trimethoxybenzoyl-5'-deoxy-5-fluorocytidine Trimethoxybenzoyl substituent at N4 Prodrug conversion to dFCR/5-FU Reduced intestinal toxicity vs. dFUR Investigational prodrug for targeted delivery

Key Findings from Comparative Studies

Efficacy and Toxicity
  • Acetylation Advantage: The acetyl groups in this compound enhance synthetic yield (>70%) and stability compared to non-acetylated intermediates like dFCR . Its prodrug design delays 5-FU release, reducing systemic toxicity during absorption .
  • Toxicity of dFCR vs. 5-Fluorocytidine : 2'-Deoxy-5-fluorocytidine exhibits potent tumor growth inhibition with minimal toxicity to human primary cells, unlike 5-fluorocytidine, which is more toxic .
  • Trimethoxybenzoyl Prodrug : Modifying the N4 position with a trimethoxybenzoyl group improves tumor selectivity and reduces gastrointestinal toxicity compared to dFUR .
Metabolic Pathways
  • This compound requires hydrolysis by carboxylesterases (mainly hepatic) to form dFCR, whereas dFUR is activated by thymidine phosphorylase in tumor tissues .
  • In contrast, 2'-deoxy-5-fluorocytidine bypasses acetylation steps, directly inhibiting tumor proliferation via DNA incorporation .

準備方法

Reaction Mechanism and Catalytic Innovation

The chemical synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine involves a two-step process: silanization of 5-fluorocytosine followed by ribose coupling and acetylation . The patented method innovates by replacing traditional silylating agents (e.g., trimethylchlorosilane) with trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf), which enhances reaction efficiency and reduces byproduct formation.

In the first step, 5-fluorocytosine undergoes silanization with TMSOTf in anhydrous solvents such as toluene, acetonitrile, or dichloromethane. This step activates the nucleophile for subsequent glycosidic bond formation with 5-deoxy-1,2,3-tri-O-acetylribose. Sodium iodide is added to facilitate the displacement of the acetyloxy group at the C1 position of the ribose derivative. The reaction proceeds at 0 ± 5°C to minimize side reactions, yielding the intermediate 5'-deoxy-5-fluorocytidine. Acetylation of the 2' and 3' hydroxyl groups is then performed in situ using acetic anhydride, culminating in the target compound.

Optimization of Solvent Systems

Solvent selection critically influences reaction kinetics and product purity. The patent evaluates four solvents (Table 1):

Table 1: Solvent-Dependent Yields and Purity in Chemical Synthesis

SolventYield (%)HPLC Purity (%)Melting Point (°C)
Toluene81.199.1191.0–192.5
Acetonitrile79.098.7190.4–192.5
Dichloromethane82.099.2191.5–192.5
1,2-Dichloroethane82.699.0191.4–192.6

Dichloromethane and 1,2-dichloroethane demonstrated optimal results due to their low polarity, which stabilizes the silylated intermediate. The use of toluene, while effective, required extended reaction times (4 hours vs. 3 hours for dichloromethane).

Process Scalability and Industrial Relevance

The method’s scalability is evidenced by consistent yields (>79%) across 30 g batches. Post-reaction purification involves extraction with methylene chloride/methanol mixtures and crystallization with petroleum ether, achieving >99% purity without chromatography. This eliminates reliance on silica gel column purification, reducing production costs by approximately 40% compared to earlier methods.

Enzymatic Glycosylation-Acetylation Method

Biocatalytic Strategy and Enzyme Selection

The enzymatic approach leverages pyrimidine-nucleoside phosphorylase (EC 2.4.2.2) to catalyze the transglycosylation of 5-fluorocytosine and 5-deoxyribose-1-phosphate. This one-pot reaction proceeds under mild conditions (10–60°C, pH 5–10) and avoids toxic solvents. The enzyme facilitates the formation of 5'-deoxy-5-fluorocytidine, which is subsequently acetylated using acetic anhydride.

Environmental and Economic Considerations

The enzymatic method reduces waste generation by 70% compared to chemical synthesis, as it avoids halogenated solvents and strong acids. However, the cost of recombinant pyrimidine-nucleoside phosphorylase remains a barrier, accounting for 60–70% of total production expenses. Immobilizing the enzyme on solid supports could enhance reusability and cost-effectiveness.

Comparative Analysis of Methodologies

Yield and Purity

  • Chemical Method : Average yield = 81.2%, purity = 99.0%.

  • Enzymatic Method : Average yield = 93.8%, purity = 99.4%.

While the enzymatic route offers marginally higher yields and purity, its reliance on expensive biocatalysts offsets these advantages in large-scale applications.

Industrial Applicability

The chemical method’s use of inexpensive catalysts (TMSOTf = $220/kg) and room-temperature compatibility make it preferable for pharmaceutical manufacturing . Conversely, the enzymatic approach aligns with green chemistry principles but requires further innovation to reduce enzyme costs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
Reactant of Route 2
Reactant of Route 2
2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。